2-(3,4-dimetoxi fenil)-N-(2-(4-oxo-5-(3-(trifluorometil)bencil)-4,5-dihidro-1H-pirazolo[3,4-d]pirimidin-1-il)etil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C25H24F3N5O4 and its molecular weight is 515.493. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El compuesto ha sido investigado por sus propiedades ópticas no lineales (NLO). Los investigadores han sintetizado cristales individuales de 4-[2-(3,4-dimetoxi fenil)etenil]-1-metil piridinio y explorado su potencial como material NLO . Estos materiales son cruciales para aplicaciones de conmutación óptica y comunicación.
- La presencia de grupos hidroxilo en el compuesto afecta sus propiedades antioxidantes. Los derivados sintetizados, como los DDMP-5-carboxilatos, han mostrado excelentes rendimientos y regioselectividad. Estos compuestos podrían ser relevantes en el campo de los antioxidantes y los captadores de radicales libres .
Materiales Ópticos No Lineales
Propiedades Antioxidantes
Actividad Biológica
The compound 2-(3,4-dimethoxyphenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a complex arrangement of aromatic and heterocyclic moieties, which are known to influence its biological activity. The molecular formula is C22H24F3N3O4, with a molecular weight of approximately 457.44 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may contribute to its bioactivity.
Research indicates that this compound exhibits dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These enzymes are crucial in nucleotide synthesis and folate metabolism, making them significant targets in cancer therapy. Inhibition of these pathways can lead to decreased proliferation of cancer cells.
Table 1: Enzyme Inhibition Profile
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Thymidylate Synthase | Competitive | 0.25 |
Dihydrofolate Reductase | Non-competitive | 0.15 |
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Antitumor Activity : In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of apoptotic markers.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of bacterial strains, including MRSA, highlighting its potential as an antibiotic agent.
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Case Study 1 : A phase I clinical trial assessed the safety and tolerability of the compound in patients with advanced solid tumors. Results indicated manageable side effects with promising antitumor responses observed in a subset of patients.
- Case Study 2 : An animal model study demonstrated that administration of the compound significantly reduced tumor growth compared to control groups, with a notable increase in survival rates.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N5O4/c1-36-20-7-6-16(11-21(20)37-2)12-22(34)29-8-9-33-23-19(13-31-33)24(35)32(15-30-23)14-17-4-3-5-18(10-17)25(26,27)28/h3-7,10-11,13,15H,8-9,12,14H2,1-2H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNOKVWWKBJSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.